2-(1-methyl-1H-pyrazol-5-yl)-1H-benzimidazole is a heterocyclic compound that combines the structural features of both pyrazole and benzimidazole rings. This compound has garnered attention due to its potential applications in various fields, including medicinal chemistry, biology, and materials science. It is recognized for its role as a building block in the synthesis of more complex heterocyclic compounds and has been investigated for its biological activities, particularly in antimicrobial and anticancer research .
The compound can be synthesized through several methods, primarily involving the cyclization of appropriate precursors. Its relevance in scientific research stems from its unique structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
The synthesis of 2-(1-methyl-1H-pyrazol-5-yl)-1H-benzimidazole typically involves cyclization reactions. A common synthetic route includes the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with o-phenylenediamine in the presence of dehydrating agents such as polyphosphoric acid or phosphorus oxychloride. This reaction is generally conducted under reflux conditions to facilitate the formation of the benzimidazole ring .
In an industrial context, the production can be optimized using continuous flow reactors, allowing for enhanced control over reaction parameters such as temperature and pressure. This approach can lead to improved yields and purity of the final product.
The molecular structure of 2-(1-methyl-1H-pyrazol-5-yl)-1H-benzimidazole consists of a benzimidazole ring fused with a pyrazole moiety. The presence of a methyl group at the 1-position of the pyrazole ring contributes to its unique properties.
The molecular formula is , with a molecular weight of approximately 210.23 g/mol. The compound's structural characteristics can be analyzed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which confirm its identity and purity .
2-(1-methyl-1H-pyrazol-5-yl)-1H-benzimidazole can undergo several types of chemical reactions:
The specific conditions for these reactions vary:
The mechanism of action for 2-(1-methyl-1H-pyrazol-5-yl)-1H-benzimidazole involves its interaction with specific enzymes or receptors within biological systems. It has been suggested that this compound may inhibit certain enzymes involved in cell proliferation, thereby exhibiting potential anticancer properties. Additionally, it may interact with microbial targets, contributing to its antimicrobial effects .
The compound exhibits typical physical properties associated with heterocycles, including solubility in organic solvents and moderate stability under standard laboratory conditions.
Key chemical properties include:
Relevant data regarding these properties can be obtained through experimental characterization methods such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) .
2-(1-methyl-1H-pyrazol-5-yl)-1H-benzimidazole has diverse applications in scientific research:
The therapeutic journey of benzimidazoles began in the 1940s when Woolley (1944) first proposed their biological mimicry of purines. This hypothesis gained credence when Brink and Folkers (1949) identified 5,6-dimethylbenzimidazole as a vitamin B12 degradation product, confirming its biochemical relevance. Subsequent decades witnessed an explosion of benzimidazole-based drugs:
Table 1: Benzimidazole-Based Therapeutic Milestones
Era | Compound Class | Representative Drugs | Primary Therapeutic Application |
---|---|---|---|
1940-1960 | Antifungal/Anthelmintic | Thiabendazole | Broad-spectrum antiparasitic |
1970-1990 | Proton Pump Inhibitors | Omeprazole, Lansoprazole | Gastric acid reduction |
1990-Present | Angiotensin II Blockers | Telmisartan, Candesartan | Hypertension management |
Concurrently, pyrazole derivatives emerged from Knorr's 1883 synthesis of antipyrine (phenazone), establishing their analgesic-antipyretic utility. Twentieth-century innovations yielded pyrazole-containing drugs with diverse mechanisms:
The structural convergence of these pharmacophores began in the early 2000s, driven by advances in heterocyclic synthesis. Hybrids like 2-(pyrazolyl)benzimidazoles emerged as chemists exploited the C2 position of benzimidazole—a site proven critical for receptor interaction in established drugs—to tether pyrazole variants. The 1-methyl-1H-pyrazol-5-yl substitution pattern specifically gained prominence due to its metabolic resilience and favorable π-stacking geometry within enzyme active sites [1] [2] [5].
The molecular hybridization strategy yielding 2-(1-methyl-1H-pyrazol-5-yl)-1H-benzimidazole is underpinned by three mechanistic rationales:
Pharmacophore Complementation: Benzimidazole contributes hydrogen-bonding capabilities via its N-H and N3 sites, while the 1-methylpyrazole-5-yl group adds hydrophobic surface area and dipole moments. This combination creates a bidirectional recognition element capable of simultaneous interaction with complementary regions of binding pockets. For instance, benzimidazole mimics purines in kinase binding, whereas pyrazole mimics peptide backbone configurations [1] [5].
Electron Density Modulation: The electron-rich benzimidazole fused ring (π-excessive system) conjugated with the pyrazole’s mixed π-deficient/π-excessive character creates a polarized scaffold. This facilitates charge-transfer interactions with biological targets, as demonstrated in studies where similar hybrids inhibited protein kinases through adenine-mimetic binding. The 1-methyl group further tunes electron donation at pyrazole-N2, enhancing binding to metalloenzymes [1] [3] [4].
Spatial Congruence: Molecular docking analyses reveal that 2-(1-methyl-1H-pyrazol-5-yl)-1H-benzimidazole adopts a near-planar conformation with inter-ring torsion angles <15°. This geometry permits simultaneous engagement with adjacent subpockets in enzymes—the benzimidazole occupying the adenine region of ATP-binding sites while the pyrazole extends toward ribose/hydrophobic pockets. This is structurally distinct from 4-pyrazolyl isomers (PubChem CID 16227558), which exhibit twisted conformations reducing target complementarity [3] [4].
Table 2: Structural Comparison of Pyrazole-Benzimidazole Isomers
Property | 2-(1-Methyl-1H-pyrazol-5-yl)-1H-benzimidazole (5-yl) | 2-(1-Methyl-1H-pyrazol-4-yl)-1H-benzimidazole (4-yl) |
---|---|---|
PubChem CID | 135646625 | 16227558 |
Ring Conjugation | Extended conjugation via C5 linkage | Disrupted conjugation at C4 linkage |
Torsion Angle (C2-Carb-Carb-N) | 8.5° ± 2° | 42.3° ± 5° |
Hydrogen Bond Donor Capacity | 1 (Benzimidazole N-H) | 1 (Benzimidazole N-H) |
Molecular Planarity | Near-planar (all heavy atoms ±0.1Å deviation) | Non-planar (pyrazole rotation >40°) |
Notably, this hybridization has yielded compounds with dual-target functionality, as evidenced by Berrebi-Bertrand's benzimidazole-pyrazole derivatives (Patent ES2807191T3) acting as dual ligands for histamine H1 and H4 receptors. Such bifunctionality stems from the modular recognition: benzimidazole engaging H1 transmembrane domains while the pyrazole moiety interacts with H4 allosteric sites [1] [5].
Table 3: Clinically Significant Hybrid Heterocycles
Compound Name | Hybrid Structure | Therapeutic Application | Molecular Targets |
---|---|---|---|
Telmisartan | Benzimidazole-biphenyl | Antihypertensive | Angiotensin II Receptor (AT1) |
Eltrombopag | Pyrazole-hydrazone | Thrombocytopenia | Thrombopoietin Receptor (TPO-R) |
2-(1-MePyrazol-5-yl)-1H-benzimidazole | Benzimidazole-C5-pyrazole | Under investigation (antimicrobial/kinase inhibition) | Multiple targets under study |
Ongoing research exploits this scaffold’s versatility by derivatizing the benzimidazole N1-H (e.g., alkylation/acylation) and pyrazole C4 position (e.g., aryl/heteroaryl substitution), creating libraries for screening against resistant pathogens and oncogenic kinases. The structural plasticity positions 2-(1-methyl-1H-pyrazol-5-yl)-1H-benzimidazole as a versatile template for addressing emerging therapeutic challenges [1] [5].
CAS No.: 5287-45-6
CAS No.: 1349245-31-3
CAS No.:
CAS No.: